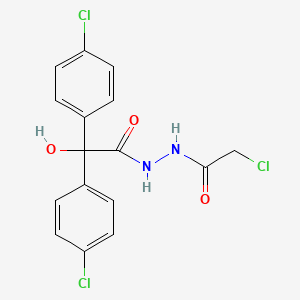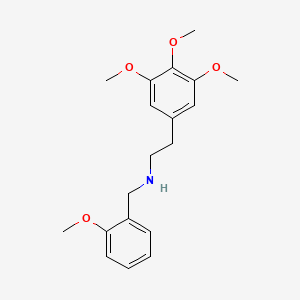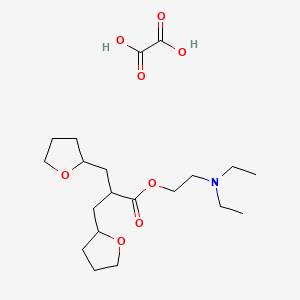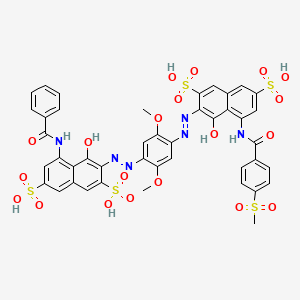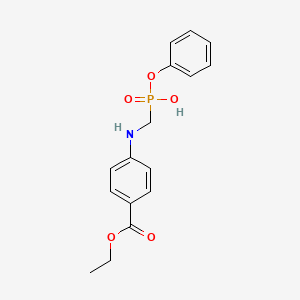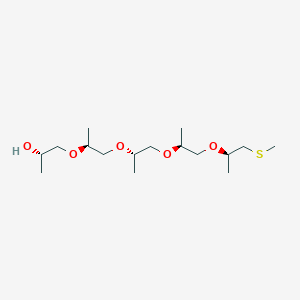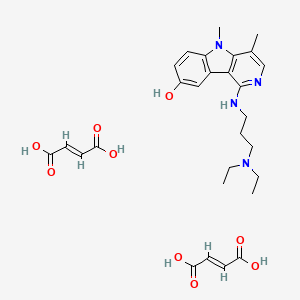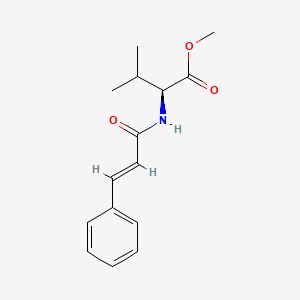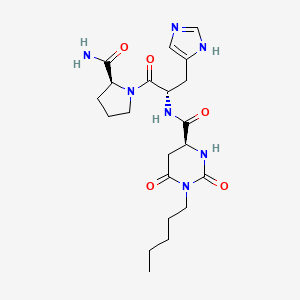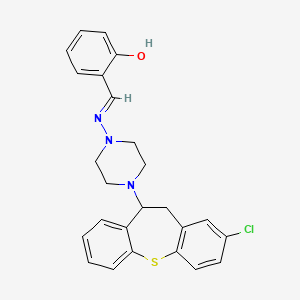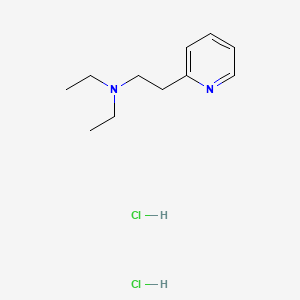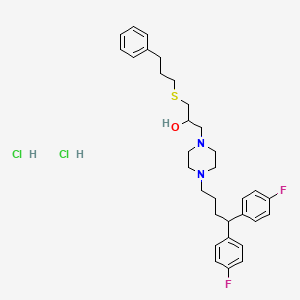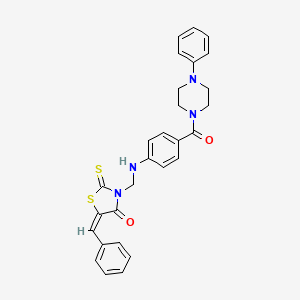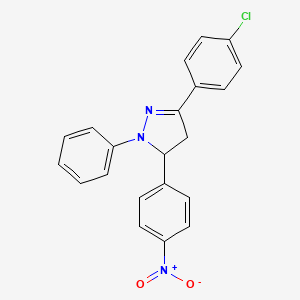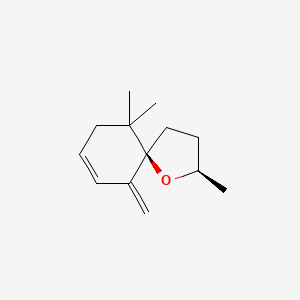
Vitispirane A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vitispirane A is a naturally occurring compound found in grapes and wine. It belongs to the class of compounds known as norisoprenoids, which are derived from the degradation of carotenoids. This compound is known for its distinctive aroma, contributing floral, fruity, and woody notes to wine. Its chemical formula is C13H20O, and it has a molecular weight of 192.2973 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vitispirane A can be synthesized through various chemical reactions involving the cyclization of specific precursors. One common method involves the use of ion-exchange resins to adsorb organic acids, followed by cyclization reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from grape juice or wine. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) are used to isolate and purify this compound from other volatile compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Vitispirane A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted this compound compounds .
Wissenschaftliche Forschungsanwendungen
Vitispirane A has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of norisoprenoids and their role in aroma profiles.
Biology: Research on this compound helps in understanding the biosynthesis and metabolism of norisoprenoids in plants.
Medicine: this compound is studied for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: It is used in the flavor and fragrance industry to enhance the aroma profiles of various products
Wirkmechanismus
The mechanism of action of Vitispirane A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of carotenoid cleavage dioxygenases (CCDs), which are enzymes involved in the biosynthesis of norisoprenoids. By influencing these enzymes, this compound can affect the production of other aroma compounds in grapes and wine .
Vergleich Mit ähnlichen Verbindungen
Vitispirane A is unique among norisoprenoids due to its specific aroma profile and chemical structure. Similar compounds include:
β-Ionone: Known for its violet-like aroma.
β-Damascenone: Contributes floral and fruity notes.
Actinidiol: Has a distinctive aroma profile.
1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN): Known for its kerosene-like aroma.
2,2,6-Trimethylcyclohexanone (TCH): Contributes to the overall aroma profile of wine
This compound stands out due to its unique combination of floral, fruity, and woody notes, making it a valuable compound in the study of wine aroma and flavor.
Eigenschaften
CAS-Nummer |
99944-79-3 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
(2R,5R)-2,6,6-trimethyl-10-methylidene-1-oxaspiro[4.5]dec-8-ene |
InChI |
InChI=1S/C13H20O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h5-6,11H,1,7-9H2,2-4H3/t11-,13+/m1/s1 |
InChI-Schlüssel |
DUPDJVDPPBFBPL-YPMHNXCESA-N |
Isomerische SMILES |
C[C@@H]1CC[C@]2(O1)C(=C)C=CCC2(C)C |
Kanonische SMILES |
CC1CCC2(O1)C(=C)C=CCC2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


